molecular formula C8H13N B2587485 2,2-Dimethylcyclopentane-1-carbonitrile CAS No. 153580-00-8

2,2-Dimethylcyclopentane-1-carbonitrile

Cat. No.: B2587485
CAS No.: 153580-00-8
M. Wt: 123.199
InChI Key: YFQUNIXBJWWKJZ-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclopentane-1-carbonitrile (CAS 153580-00-8) is a specialized organic building block of significant interest in contemporary synthetic chemistry, with a molecular formula of C 8 H 13 N and a molecular weight of 123.20 g/mol [ ][ ]. This compound integrates a nitrile functional group with a conformationally constrained cyclopentane ring, offering unique stereoelectronic properties for complex molecule assembly [ ]. Research Applications and Value: The nitrile (cyano) group is a cornerstone of organic synthesis due to its remarkable versatility as a potent electron-withdrawing group and its capacity to serve as a synthetic precursor to various other functional groups [ ]. It can be transformed into carboxylic acids via hydrolysis, primary amines through reduction, and ketones upon reaction with Grignard reagents, making it a key intermediate for pharmaceuticals and fine chemicals [ ]. The cyclopentane ring provides a rigid, three-dimensional scaffold that is a ubiquitous structural motif in natural products and medicinally active compounds, effectively optimizing interactions with biological targets [ ]. The geminal dimethyl substitution at the 2-position imparts the Thorpe-Ingold effect (gem-dimethyl effect), which alters ring bond angles due to steric compression. This effect restricts the ring's conformational flexibility, "locking" it into a more defined conformation and potentially accelerating intramolecular reactions, while also contributing to the molecule's thermodynamic stability [ ]. Supplier Information: This product is offered with a typical purity of 95% [ ]. It is available for global shipment from various stock locations. This product is for Research and Development Use Only. It is not intended for human or veterinary use. [ ][ ]

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylcyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-8(2)5-3-4-7(8)6-9/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQUNIXBJWWKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153580-00-8
Record name 2,2-dimethylcyclopentane-1-carbonitrile
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Synthetic Methodologies and Chemo Enzymatic Approaches for 2,2 Dimethylcyclopentane 1 Carbonitrile

Retrosynthetic Disconnection Strategies for 2,2-Dimethylcyclopentane-1-carbonitrile

Retrosynthetic analysis of this compound reveals several viable disconnection points. A primary strategy involves disconnecting the nitrile group, leading to a 2,2-dimethylcyclopentyl precursor. This precursor can be derived from a corresponding halide or alcohol, which in turn can be synthesized from 2,2-dimethylcyclopentanone. The ketone itself can be retrosynthetically disconnected through various ring-forming strategies.

Another approach involves disconnecting one of the C-C bonds of the cyclopentane (B165970) ring. For instance, a disconnection at the C1-C5 bond could lead to a substituted hexane derivative, which would then require a cyclization step. The gem-dimethyl group presents a unique synthetic challenge and its introduction is a key consideration in any retrosynthetic pathway. Often, this moiety is installed early in the synthesis to avoid steric hindrance in later steps.

A common precursor in the synthesis of related cyclopentane derivatives is 2-methylcyclopentane-1-carboxylic acid, which can be synthesized from 1-cyclopentene-1-carboxylic acid, 2-methyl-. chemicalbook.com This suggests a retrosynthetic pathway where the target nitrile is derived from a corresponding carboxylic acid.

De Novo Synthesis Pathways for the Cyclopentane Skeleton with Geminal Dimethylation

The construction of the 2,2-dimethylcyclopentane skeleton is a pivotal aspect of the synthesis. Several methodologies have been developed to achieve this, often leveraging classic and modern organic reactions.

Radical Cyclization Approaches to Form the Cyclopentane Ring

Radical cyclizations offer a powerful method for the formation of five-membered rings. wikipedia.org These reactions typically proceed through three main steps: selective radical generation, intramolecular cyclization, and conversion of the cyclized radical to the final product. wikipedia.org For the synthesis of a gem-dimethylcyclopentane framework, a common strategy involves the cyclization of a 6,6-dimethyl-5-hexenyl radical. wikipedia.orgbaranlab.org The 5-exo-trig cyclization is generally favored, leading to the desired cyclopentane ring. baranlab.org

These reactions are often initiated by radical initiators such as AIBN in the presence of a radical mediator like tributyltin hydride. baranlab.org The gem-dimethyl group can influence the rate and selectivity of the cyclization due to the Thorpe-Ingold effect, which favors ring-closing reactions. baranlab.org Oxidative radical reactions initiated by Mn(III) can also be employed to form cyclopentane rings as part of a radical cascade. baranlab.org

Anionic Cyclization Methodologies

Anionic cyclization provides an alternative route to the cyclopentane skeleton. These methods often involve the intramolecular reaction of a carbanion with an electrophilic center. For example, an intramolecular Michael addition can be utilized, where a nucleophilic carbon attacks an α,β-unsaturated system within the same molecule to form the five-membered ring.

A notable example in the synthesis of related structures involves the use of a base to promote an intramolecular cyclization of a dinitrile-substituted precursor. nih.gov Similarly, intramolecular nitrile-anionic cyclization of a metalated nitrile can lead to the formation of a new ring. mdpi.com

Pericyclic Reactions in Cyclopentane Annulation

Pericyclic reactions, which proceed through a cyclic transition state, are also employed in the synthesis of cyclopentane rings. libretexts.org Cycloaddition reactions, a class of pericyclic reactions, are particularly useful. libretexts.org For instance, a [3+2] cycloaddition can be used to construct the five-membered ring. organic-chemistry.org

The dehydro-Diels-Alder reaction has been utilized to synthesize gem-dimethylcyclopentane-fused arenes, highlighting the utility of pericyclic-type reactions in constructing this motif. nih.gov These reactions offer high stereocontrol and can be used to generate complex cyclopentane derivatives. rsc.org

Ring Expansion/Contraction Reactions for Cyclopentane Formation

Ring expansion and contraction reactions provide a versatile method for the synthesis of cyclopentane rings from more readily available carbocycles. A common strategy is the acid-catalyzed ring expansion of isopropenylcyclobutanols to yield 2,2-dimethyl cyclopentanones. nih.govresearchgate.net This rearrangement is driven by the relief of ring strain in the four-membered ring and the formation of a more stable five-membered ring. chemistrysteps.com

The formation of a carbocation on a cyclobutane (B1203170) ring is often an indicator that a ring-expansion rearrangement is a likely pathway. chemistrysteps.com This method has been successfully applied to the synthesis of various natural products containing the gem-dimethylcyclopentane motif. nih.govresearchgate.net

Introduction and Modification of the Nitrile Functional Group

The final step in the synthesis of this compound is the introduction of the nitrile functional group. This can be achieved through several methods, depending on the available precursor.

One of the most common methods is the nucleophilic substitution of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. chemistrysteps.comlibretexts.orgunizin.org This is a standard SN2 reaction. Therefore, a 1-halo-2,2-dimethylcyclopentane would be a suitable precursor.

Alternatively, the nitrile group can be introduced by the dehydration of a primary amide. libretexts.orgunizin.org Reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) are commonly used for this transformation. chemistrysteps.com This would require the synthesis of 2,2-dimethylcyclopentane-1-carboxamide as an intermediate.

The nitrile group can also be formed from an aldehyde or ketone via a cyanohydrin intermediate. chemistrysteps.com In the context of this synthesis, 2,2-dimethylcyclopentanone could be converted to the corresponding cyanohydrin, which would then require reduction of the hydroxyl group to afford the target molecule.

Below is a table summarizing various synthetic approaches for the formation of the cyclopentane ring and introduction of the nitrile group.

Methodology Key Reaction Type Typical Reagents/Conditions Precursor Functional Groups Reference
Radical Cyclization 5-exo-trig cyclizationAIBN, Bu₃SnHAlkene, Halide wikipedia.orgbaranlab.org
Anionic Cyclization Intramolecular Michael AdditionBase (e.g., t-BuOK)Dinitrile, Metalated Nitrile nih.govmdpi.com
Pericyclic Reactions [3+2] CycloadditionMetal catalysts or thermal conditionsAlkene, Diene libretexts.orgorganic-chemistry.org
Ring Expansion Acid-catalyzed rearrangementH⁺Isopropenylcyclobutanol nih.govresearchgate.net
Nitrile Introduction Nucleophilic SubstitutionNaCN or KCNAlkyl Halide chemistrysteps.comlibretexts.orgunizin.org
Nitrile Introduction Dehydration of AmideSOCl₂, P₂O₅, or POCl₃Primary Amide chemistrysteps.comlibretexts.orgunizin.org

Conversion of Precursors to Nitriles (e.g., amides, oximes)

The dehydration of primary amides and aldoximes represents a common and effective strategy for the synthesis of nitriles.

From Amides: Primary amides can be dehydrated to form nitriles using various reagents. chemistrysteps.comlibretexts.org Commonly employed dehydrating agents include phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). chemistrysteps.comlibretexts.orgchemguide.co.uk The reaction typically involves heating the amide with the dehydrating agent. chemguide.co.uk For instance, the dehydration of 2,2-dimethylcyclopentane-1-carboxamide would yield this compound. The mechanism with SOCl₂ involves an initial reaction at the nucleophilic amide oxygen, followed by deprotonation and an E2-like elimination. libretexts.orgopenstax.org

Dehydrating AgentConditionsReference
Phosphorus(V) oxide (P₄O₁₀)Heating chemguide.co.uk
Thionyl chloride (SOCl₂)Benzene, 80°C libretexts.orgopenstax.org
Phosphorus oxychloride (POCl₃)Pyridine vanderbilt.edu

From Oximes: Aldoximes can also be dehydrated to produce nitriles. This transformation can be achieved using various reagents. researchgate.net Chemo-enzymatic methods utilizing aldoxime dehydratases (Oxd) have gained attention as they operate under mild conditions and avoid the use of toxic reagents. researchgate.netnih.gov These enzymes catalyze the dehydration of aldoximes to the corresponding nitriles. researchgate.net For example, an aldoxime derived from 2,2-dimethylcyclopentane-1-carbaldehyde could be enzymatically converted to this compound.

Nucleophilic Cyanation Reactions

Nucleophilic cyanation is a direct method for introducing a nitrile group. A common approach is the Sₙ2 reaction between an alkyl halide and a cyanide salt, such as sodium or potassium cyanide. chemistrysteps.comlibretexts.orgchemguide.co.uklibretexts.org This method is most effective for primary and secondary alkyl halides. libretexts.orgopenstax.orglibretexts.org Therefore, reacting a suitable halide precursor, such as 1-(bromomethyl)-2,2-dimethylcyclopentane, with a cyanide salt could produce this compound. The use of polar aprotic solvents like DMSO can be beneficial for this reaction. vanderbilt.edu

Cyanide SourceSubstrateCatalyst/ConditionsReference
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)Primary or Secondary Alkyl HalidesSₙ2 conditions, Ethanol chemistrysteps.comchemguide.co.uklibretexts.org
Zinc Cyanide (Zn(CN)₂)Secondary Alkyl Chlorides/BromidesNickel catalyst organic-chemistry.org
Potassium Ferrocyanide (K₄[Fe(CN)₆])Aryl ImidazolylsulfonatesPalladium catalyst organic-chemistry.org

Stereoselective Introduction of the Nitrile Group

Achieving stereoselectivity in the synthesis of nitriles is crucial when chiral centers are present. While direct stereoselective cyanation of a prochiral center on a 2,2-dimethylcyclopentane ring is challenging, enzymatic approaches can offer high enantioselectivity. researchgate.net Aldoxime dehydratases, for instance, have been shown to be enantioselective for various chiral substrates. researchgate.net This suggests that if a chiral aldoxime precursor derived from a 2,2-dimethylcyclopentane derivative were used, a stereoselective synthesis of the corresponding nitrile might be achievable.

Synthetic Routes from Pre-existing Cyclopentane Precursors

Synthesizing this compound can also be accomplished by modifying a pre-existing cyclopentane ring with the desired dimethyl substitution pattern.

Functional Group Interconversions on 2,2-Dimethylcyclopentane Derivatives

Functional group interconversion is a powerful strategy in organic synthesis. ub.edu Starting with a readily available 2,2-dimethylcyclopentane derivative, such as 2,2-dimethylcyclopentanone or 2,2-dimethylcyclopentanoic acid, the nitrile group can be introduced through a series of transformations.

For example, 2,2-dimethylcyclopentanone can be converted to an oxime, which is then dehydrated to the nitrile. researchgate.net Alternatively, 2,2-dimethylcyclopentanoic acid can be converted to the corresponding primary amide, which is subsequently dehydrated to this compound. asianpubs.orgmdpi.com

Starting MaterialIntermediateFinal Product
2,2-Dimethylcyclopentanone2,2-Dimethylcyclopentanone oximeThis compound
2,2-Dimethylcyclopentanoic acid2,2-Dimethylcyclopentane-1-carboxamideThis compound

Regioselective Functionalization Strategies

Regioselective functionalization allows for the precise introduction of a functional group at a specific position on the cyclopentane ring. nih.govnih.govmdpi.comresearchgate.net While direct regioselective cyanation of 1,1-dimethylcyclopentane (B44176) is not a straightforward reaction, a multi-step sequence can be employed. For instance, radical halogenation of methylcyclopentane can introduce a functional group handle, which can then be elaborated to introduce the second methyl group and the nitrile functionality. organicchemistrytutor.comyoutube.com The challenge lies in controlling the regioselectivity of the initial functionalization step.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and predicting outcomes.

The dehydration of amides with reagents like SOCl₂ proceeds through an initial attack of the amide oxygen on the sulfur atom, followed by elimination to form a Vilsmeier-type intermediate. Subsequent deprotonation and elimination of HCl and SO₂ yield the nitrile. libretexts.orgopenstax.org

Nucleophilic cyanation via Sₙ2 reaction involves a backside attack of the cyanide nucleophile on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry if the carbon is a chiral center. chemistrysteps.comlibretexts.org

The mechanism of enzymatic dehydration of aldoximes by aldoxime dehydratases is believed to involve a heme prosthetic group in the enzyme's active site that facilitates the dehydration process. researchgate.net

Investigations into metal-mediated C-CN bond activation have also been a subject of study, although these are generally not employed for the synthesis of simple alkyl nitriles. snnu.edu.cn These studies provide insight into the reactivity of the nitrile group itself.

ReactionKey Mechanistic Feature
Amide Dehydration (with SOCl₂)Formation of a Vilsmeier-type intermediate
Nucleophilic Cyanation (Sₙ2)Backside attack and inversion of stereochemistry
Enzymatic Aldoxime DehydrationInvolvement of a heme prosthetic group

Elucidation of Reaction Mechanisms via Kinetic Studies and Isotope Effects

There is no available scientific literature detailing kinetic studies or the use of isotope effects to elucidate the reaction mechanism for the synthesis of this compound.

Kinetic studies are fundamental in understanding reaction rates, determining rate laws, and proposing mechanisms. Coupled with kinetic isotope effects (KIE), where an atom is replaced by its heavier isotope, chemists can probe the bond-breaking and bond-forming steps in a reaction's rate-determining step. For instance, a primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. However, no such studies have been published specifically for the formation of this compound.

Identification and Characterization of Reaction Intermediates and Transition States

Specific reaction intermediates and transition states for the synthesis of this compound have not been identified or characterized in the reviewed literature.

The synthesis of nitriles can proceed through various pathways, such as nucleophilic substitution with cyanide ions or the dehydration of amides, each involving distinct intermediates and transition states. For example, a related reaction, the E1 elimination of 1-bromo-2,2-dimethylcyclopentane, is proposed to proceed through a carbocation intermediate that may undergo rearrangement. youtube.com However, without experimental or computational studies on the synthesis of this compound, any proposed intermediates remain speculative.

Principles of Green Chemistry in Synthesis

While the principles of green chemistry are broadly applicable to all chemical syntheses, there are no specific reports on their application to the production of this compound. Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. ajrconline.orgnih.gov

The twelve principles of green chemistry provide a framework for sustainable chemical manufacturing, including waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. ajrconline.org

Table 1: The Twelve Principles of Green Chemistry

Principle Description
Prevention It is better to prevent waste than to treat or clean up waste after it has been created.
Atom Economy Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.
Designing Safer Chemicals Chemical products should be designed to affect their desired function while minimizing their toxicity.
Safer Solvents and Auxiliaries The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary wherever possible and innocuous when used.
Design for Energy Efficiency Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized.
Use of Renewable Feedstocks A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.
Reduce Derivatives Unnecessary derivatization should be minimized or avoided if possible, because such steps require additional reagents and can generate waste.
Catalysis Catalytic reagents are superior to stoichiometric reagents.
Design for Degradation Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.
Real-Time Analysis for Pollution Prevention Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.

| Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. |

Development of More Sustainable and Atom-Economical Routes

There is no information available on the development of sustainable and atom-economical routes specifically for the synthesis of this compound. Atom economy is a key concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have 100% atom economy. The development of such routes often involves catalytic processes and reaction designs that minimize byproducts.

Catalytic Approaches (e.g., biocatalysis, organocatalysis, transition metal catalysis)

No specific catalytic methods for the synthesis of this compound using biocatalysis, organocatalysis, or transition metal catalysis have been reported. These catalytic strategies are central to modern organic synthesis and green chemistry.

Biocatalysis employs enzymes to catalyze chemical reactions, often with high selectivity and under mild conditions. nih.gov Chemo-enzymatic synthesis integrates enzymatic transformations with traditional chemical conversions. nih.gov

Organocatalysis uses small organic molecules as catalysts, avoiding the need for potentially toxic or expensive metals.

Transition metal catalysis is a powerful tool for forming a wide range of chemical bonds, though efforts in green chemistry focus on using earth-abundant metals and ensuring catalyst recyclability. jptcp.com

While these approaches are widely used for synthesizing a vast array of molecules, their application to this compound has not been documented.

Reactivity, Functionalization, and Derivatization Studies

Reactions at the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the basis for numerous synthetic transformations. numberanalytics.com

Nucleophilic addition represents a fundamental class of reactions for nitriles, leading to the formation of various important functional groups. numberanalytics.com The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the cyano group, breaking the pi bond and forming a tetrahedral intermediate.

Reduction to Amines: The nitrile group can be readily reduced to a primary amine, (2,2-dimethylcyclopentyl)methanamine. This transformation is a valuable method for synthesizing primary amines. A common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. The resulting dianion intermediate is then protonated during an aqueous workup to yield the primary amine. Alternatively, catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium, platinum, or nickel can also achieve this reduction, often under elevated temperature and pressure. jove.comlibretexts.org

Grignard Additions: The reaction of 2,2-Dimethylcyclopentane-1-carbonitrile with a Grignard reagent (R-MgX) provides a pathway to ketones. The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrile carbon, forming an imine anion intermediate after the initial addition. This intermediate is stable until an aqueous acid workup is performed. Hydrolysis of the imine then yields a ketone where the alkyl or aryl group from the Grignard reagent has been added to the original nitrile carbon. masterorganicchemistry.com

Alcoholysis: While less common than hydrolysis, alcoholysis can occur under specific catalytic conditions, typically involving strong acids or bases, to convert nitriles into esters. The reaction proceeds through an imidate intermediate, which is then solvolyzed by the alcohol.

The following table summarizes these key nucleophilic addition reactions.

Table 1: Nucleophilic Addition Reactions of the Nitrile Group

Reaction Type Reagent(s) Intermediate Final Product
Reduction 1. LiAlH₄ in ether2. H₂O Imine anion, Dianion Primary Amine
Grignard Addition 1. R-MgX (e.g., CH₃MgBr)2. H₃O⁺ Imine anion Ketone
Alcoholysis R'OH, H⁺ or OH⁻ Imidate Ester

The nitrile functional group can participate as a component in various cycloaddition reactions, serving as a dipolarophile or a dienophile to construct five- or six-membered heterocyclic rings. numberanalytics.com

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): Nitriles are effective dipolarophiles in reactions with 1,3-dipoles such as nitrile oxides, nitrile imines, and azides. wikipedia.orgchim.it For instance, the reaction of this compound with an azide (B81097) (R-N₃) can lead to the formation of a tetrazole ring. Similarly, reaction with a nitrile oxide, often generated in situ, yields a 1,2,4-oxadiazole. These reactions are powerful tools for synthesizing five-membered heterocycles. oup.comnih.govresearchgate.netresearchgate.netyoutube.comtandfonline.com The reaction of a nitrile with a nitrile imine provides a regioselective route to 1,2,4-triazoles. oup.com

[4+2] Cycloadditions (Diels-Alder Reactions): In a Diels-Alder reaction, a nitrile can act as the dienophile, particularly when activated by its own electron-withdrawing nature. jove.commasterorganicchemistry.comwikipedia.org The reaction of this compound with a conjugated diene (e.g., 1,3-butadiene) would form a six-membered heterocyclic ring, a dihydropyridine, after tautomerization. The rate of these reactions is significantly enhanced when the dienophile contains electron-withdrawing groups like the nitrile. jove.comlibretexts.orgmasterorganicchemistry.comlibretexts.org

[2+2+2] Cycloadditions: Transition-metal-catalyzed [2+2+2] cycloadditions of nitriles with two alkyne molecules offer a direct and efficient route to substituted pyridines. acs.orgresearchgate.netresearchgate.net In this process, this compound could react with acetylene (B1199291) in the presence of a cobalt catalyst to produce 2-(2,2-dimethylcyclopentyl)pyridine. acs.orgacs.org

Table 2: Cycloaddition Reactions of the Nitrile Group

Reaction Type Reactant(s) Catalyst/Conditions Product Heterocycle
[3+2] Cycloaddition Azide (R-N₃) Heat or catalyst Tetrazole
[3+2] Cycloaddition Nitrile Oxide (R-CNO) In situ generation 1,2,4-Oxadiazole
[4+2] Cycloaddition Conjugated Diene Heat Dihydropyridine
[2+2+2] Cycloaddition 2 x Alkyne Co(I) complex, light Pyridine

The hydrolysis of the nitrile group is a fundamental transformation that can be controlled to yield either an amide or a carboxylic acid. numberanalytics.com The reaction proceeds in two main stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. numberanalytics.com

Under controlled, milder acidic or basic conditions, the hydrolysis can be stopped at the amide stage, yielding 2,2-dimethylcyclopentane-1-carboxamide. numberanalytics.com For example, using an alkaline solution of hydrogen peroxide is a mild method for this conversion. More forceful or prolonged heating under strongly acidic (e.g., H₂SO₄, HCl) or basic (e.g., NaOH) aqueous conditions will lead to the complete hydrolysis of the nitrile, past the amide intermediate, to form 2,2-dimethylcyclopentane-1-carboxylic acid. numberanalytics.com

Reactions on the Cyclopentane (B165970) Ring System

While the nitrile group is the primary site of reactivity, the cyclopentane ring itself can undergo functionalization and rearrangement, offering pathways to more complex molecular architectures.

Direct and selective functionalization of C-H bonds is a powerful strategy in modern organic synthesis. For a molecule like this compound, there are multiple C-H bonds (at C3, C4, and C5) that could potentially be targeted. Achieving stereoselectivity in such reactions often requires the use of transition-metal catalysts with chiral ligands that can differentiate between the various C-H bonds in the molecule. While specific studies on this exact substrate are not prevalent, rhodium-catalyzed C-H insertion reactions are a known tactic for achieving such transformations on strained carbocycles.

The cyclopentane ring can be modified through ring expansion or contraction reactions, typically by first converting the nitrile group into a different functional group that can initiate a rearrangement.

Ring Expansion: A one-carbon ring expansion could transform the five-membered cyclopentane ring into a six-membered cyclohexane (B81311) derivative. A classic method to achieve this is the Tiffeneau-Demjanov rearrangement. wikipedia.orgnumberanalytics.comresearchgate.netslideshare.netwikipedia.org This would first require the reduction of the nitrile in this compound to the corresponding aminomethyl group. Treatment of the resulting 1-(aminomethyl)-2,2-dimethylcyclopentan-1-ol (B3242392) (formed via reaction of the corresponding ketone) with nitrous acid would generate a diazonium ion, which, upon loss of N₂, could trigger a rearrangement where a carbon from the ring migrates, leading to the formation of a ring-expanded ketone, 3,3-dimethylcyclohexanone. wikipedia.orgwikipedia.org

Ring Contraction: Ring contraction of the cyclopentane ring to a cyclobutane (B1203170) derivative is also a possibility. wikipedia.orgresearchgate.net A common method for ring contraction is the Favorskii rearrangement, which proceeds from an α-halo ketone. wikipedia.orgddugu.ac.inslideshare.netyoutube.comyoutube.com To apply this to the target molecule, the nitrile would need to be converted to a ketone (e.g., via Grignard reaction and hydrolysis), followed by α-halogenation adjacent to the carbonyl group. Treatment of the resulting α-haloketone with a base would induce the rearrangement, contracting the five-membered ring to a substituted cyclobutanecarboxylic acid derivative. wikipedia.orgddugu.ac.in

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
(2,2-dimethylcyclopentyl)methanamine
Lithium aluminum hydride
Grignard reagent
Imine
Imidate
Tetrazole
1,2,4-Oxadiazole
1,3-Butadiene
Dihydropyridine
Acetylene
2-(2,2-dimethylcyclopentyl)pyridine
2,2-dimethylcyclopentane-1-carboxamide
Hydrogen peroxide
2,2-dimethylcyclopentane-1-carboxylic acid
1-(aminomethyl)-2,2-dimethylcyclopentan-1-ol
Nitrous acid
3,3-dimethylcyclohexanone
α-haloketone

Detailed Scientific Review of this compound

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Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict a wide range of characteristics, from ground state geometries to energetic properties, without the need for empirical data.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT studies would be invaluable in determining the ground state properties of 2,2-Dimethylcyclopentane-1-carbonitrile. Such studies would typically involve geometry optimization to find the most stable arrangement of atoms, followed by the calculation of electronic properties such as total energy, dipole moment, and atomic charges. The choice of functional and basis set is crucial in DFT calculations and would need to be carefully selected to provide reliable results for this specific molecule.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark-quality data on the energetics and structure of this compound. These high-accuracy calculations would be particularly useful for validating results from less computationally expensive methods like DFT.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. For this compound, an MEP analysis would highlight the electronegative region around the nitrile group, indicating its potential role in intermolecular interactions.

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity. An FMO analysis of this compound would provide insights into its electron-donating and electron-accepting capabilities, helping to predict its behavior in chemical reactions.

Conformational Analysis and Dynamic Behavior

The five-membered ring of cyclopentane (B165970) is not planar and can adopt various puckered conformations to relieve ring strain. The presence of substituents, such as the dimethyl and carbonitrile groups in this compound, will influence the preferred conformations and the energy barriers between them.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) force fields provide a computationally efficient way to explore the conformational landscape of molecules. A systematic conformational search using MM methods could identify the low-energy conformers of this compound.

Following this, Molecular Dynamics (MD) simulations could provide a dynamic picture of the molecule's behavior over time. MD simulations would allow for the observation of conformational transitions and the calculation of thermodynamic properties by averaging over the simulation trajectory.

Energy Landscape Exploration and Interconversion Barriers

A comprehensive study would involve mapping the potential energy surface of this compound to understand its energy landscape. This would involve calculating the relative energies of different conformers and the transition states that connect them. The energy barriers for interconversion between stable conformers, such as those arising from the pseudorotation of the cyclopentane ring, are key parameters that dictate the molecule's flexibility and dynamic behavior at different temperatures.

Prediction and Interpretation of Spectroscopic Properties

The spectroscopic characterization of this compound would heavily rely on computational methods to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These theoretical predictions are invaluable for assigning experimental signals and understanding the molecule's structural features.

Computational NMR Chemical Shift and Coupling Constant Prediction

Computational NMR spectroscopy is a powerful tool for elucidating molecular structures. For this compound, theoretical calculations of ¹H and ¹³C chemical shifts and spin-spin coupling constants would be performed using quantum mechanical methods, most commonly Density Functional Theory (DFT).

The process typically involves:

Conformational Analysis: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of individual conformers.

Geometry Optimization: Optimizing the geometry of each conformer at a chosen level of theory and basis set.

Magnetic Shielding Calculations: Calculating the isotropic magnetic shielding tensors for each nucleus in each conformer.

Chemical Shift Prediction: Converting the calculated shielding tensors to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS).

The accuracy of these predictions is highly dependent on the chosen computational method, basis set, and the inclusion of solvent effects. While no specific data for this compound is available, a hypothetical data table for its predicted ¹³C NMR chemical shifts is presented below to illustrate the expected output of such a study.

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (quaternary)45-55
C2 (quaternary)40-50
C3 (methylene)30-40
C4 (methylene)25-35
C5 (methylene)35-45
CH₃ (methyl)20-30
CN (nitrile)115-125
Note: These are estimated ranges and not based on actual calculations.

Vibrational Frequency Calculations for IR/Raman Assignment

The standard computational approach involves:

Geometry Optimization: Finding the equilibrium geometry of the molecule.

Frequency Calculation: Computing the second derivatives of the energy with respect to the nuclear coordinates to obtain the harmonic vibrational frequencies.

Intensity and Activity Calculation: Determining the IR intensities and Raman activities for each vibrational mode.

These calculations help to distinguish between fundamental vibrations, overtones, and combination bands. For this compound, characteristic vibrational modes would include C-H stretching and bending, C-C stretching of the cyclopentane ring, and the prominent C≡N stretching of the nitrile group. The table below illustrates the kind of data that would be generated.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Modes of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)IR IntensityRaman Activity
C≡N Stretch2240-2260HighModerate
C-H Stretch (CH₃)2950-3000HighHigh
C-H Stretch (CH₂)2850-2950HighHigh
Ring C-C Stretch900-1200ModerateLow
Note: These are typical frequency ranges for the specified functional groups.

Reaction Mechanism Modeling and Transition State Locating

Understanding the formation and reactivity of this compound requires detailed modeling of potential reaction pathways. Computational chemistry allows for the exploration of reaction mechanisms, the identification of intermediates, and the location of transition states.

Elucidation of Reaction Pathways and Energy Profiles

By mapping the potential energy surface, computational methods can elucidate the step-by-step mechanism of a chemical reaction. This involves calculating the energies of reactants, products, intermediates, and transition states. The resulting energy profile provides crucial information about the reaction's feasibility, kinetics, and thermodynamics. For instance, the synthesis of this compound could be modeled to determine the most favorable reaction pathway.

Understanding Catalytic Cycles and Selectivity

If the synthesis or reactions of this compound involve a catalyst, computational modeling can be employed to understand the catalytic cycle. This includes modeling the interaction of reactants with the catalyst, the elementary steps of the reaction on the catalyst surface or in the coordination sphere of a metal complex, and the regeneration of the catalyst. Such studies are vital for explaining the observed selectivity (e.g., regioselectivity and stereoselectivity) and for designing more efficient catalysts.

Solvation Effects and Implicit/Explicit Solvent Models

Chemical reactions and spectroscopic measurements are most often performed in a solvent. The presence of a solvent can significantly influence the properties and reactivity of a molecule. Computational models account for these effects using either implicit or explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and are widely used to model the bulk effects of the solvent on the solute's electronic structure and geometry.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. However, this method is computationally much more demanding.

For this compound, the choice of solvent model would be crucial for accurately predicting its spectroscopic properties and reaction energetics in solution. The polarity of the nitrile group would necessitate careful consideration of solvation effects.

Advanced Applications and Role in Chemical Science Excluding Clinical/dosage

Role as a Key Intermediate in the Synthesis of Specialty Chemicals

The gem-dimethyl substitution on the cyclopentane (B165970) ring and the presence of a reactive nitrile group make 2,2-dimethylcyclopentane-1-carbonitrile a potential precursor for a variety of specialty chemicals. The nitrile functionality can be readily converted into other important chemical groups such as amines, carboxylic acids, and amides, opening pathways to diverse molecular architectures.

Cyclopentane derivatives are recognized as important structural components in the development of agrochemicals, including insecticides and herbicides. chemneo.com The nitrile group, in particular, is a common feature in many active agrochemical compounds and can be a precursor to functionalities that impart biological activity. While direct application of this compound in agrochemical synthesis is not documented, its derivatives could potentially be explored for such purposes. The general class of cyclopentanecarbonitrile (B127170) derivatives serves as building blocks in the synthesis of these agricultural chemicals. ontosight.ai

The fragrance industry often utilizes cyclopentane derivatives to create various scents. For instance, cyclopentanone (B42830), a related compound, is a precursor in the synthesis of well-known fragrance ingredients like methyl dihydrojasmonate. researchgate.net The structural framework of this compound, with its compact cyclic structure, could be a starting point for the synthesis of novel fragrance molecules. Studies on other cyclopentane derivatives have explored their odor characteristics, indicating the potential for this class of compounds in perfumery. perfumerflavorist.comperfumerflavorist.com Patents have also been filed for cyclopentanone derivatives for use in perfume compositions. google.com

Applications in Catalysis

The field of catalysis often employs structurally well-defined organic molecules as ligands for metal catalysts or as chiral auxiliaries in asymmetric synthesis.

While no specific use of this compound as a ligand precursor has been reported, the conversion of the nitrile group to an amine would yield a chiral amine. Chiral amines are a well-established class of ligands for transition metal catalysts used in a variety of asymmetric transformations. The rigid cyclopentyl backbone could provide a stable and predictable coordination environment around a metal center.

The carbon atom to which the nitrile group is attached in this compound is a stereocenter, meaning the compound can exist as different enantiomers. This inherent chirality is a crucial feature for applications in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net While this specific compound is not a widely recognized chiral auxiliary, its derivatives, particularly the corresponding chiral amines or alcohols, could potentially serve this purpose. The development of chiral cyclopentane-based auxiliaries has been a subject of research in asymmetric synthesis. nih.govnih.gov

Contributions to Materials Science and Polymer Chemistry

Cyclic monomers are important precursors for the synthesis of polymers with unique properties. Cyclic olefin polymers (COPs), for example, are produced from the polymerization of cyclic olefins like cyclopentene (B43876) and its derivatives. researchgate.netresearchgate.net These polymers are valued for their optical clarity, low birefringence, and good thermal and chemical resistance, making them suitable for applications in optical and medical materials. researchgate.net While the direct use of this compound in polymer chemistry is not documented, its derivatives, if converted to a polymerizable monomer (e.g., by introducing a double bond into the ring), could potentially be incorporated into novel polymer structures.

Monomers or Components in Novel Polymer Architectures

Although no polymers have been synthesized directly from this compound as a monomer, its structure presents intriguing possibilities for incorporation into novel polymer architectures. The presence of the nitrile group allows for a variety of chemical transformations that could enable its use as a monomer or a precursor to a monomer.

For instance, the nitrile group can be hydrolyzed to a carboxylic acid, which can then be used in condensation polymerizations to form polyesters or polyamides. The resulting polymer would feature a pendant 2,2-dimethylcyclopentyl group, which could impart unique properties to the material. Research on the polymerization of other functionalized cyclopentane monomers, such as ester-functionalized cyclopentenes, has demonstrated that the cyclopentane ring can be incorporated into polymer backbones via ring-opening metathesis polymerization (ROMP) rsc.org. While this compound itself is not amenable to ROMP, its derivatives could be.

The rigid and bulky 2,2-dimethylcyclopentyl moiety, if incorporated into a polymer chain, would be expected to significantly influence the polymer's physical and mechanical properties. It would likely increase the glass transition temperature (Tg) by restricting chain mobility, leading to materials with enhanced thermal stability. Furthermore, the steric bulk of the gem-dimethyl groups could create polymers with a high degree of free volume, potentially leading to interesting properties such as increased gas permeability.

The table below outlines the potential polymerization strategies for monomers derived from this compound and the expected influence of the cyclic moiety on polymer properties.

Monomer Derivative Potential Polymerization Method Polymer Type Potential Influence of 2,2-Dimethylcyclopentyl Group
2,2-Dimethylcyclopentane-1-carboxylic acidCondensation PolymerizationPolyester, PolyamideIncreased Tg, thermal stability, and rigidity.
(2,2-Dimethylcyclopentyl)methanolCondensation PolymerizationPolyesterIncreased Tg, potential for altered crystallinity.
1-Amino-2,2-dimethylcyclopentaneCondensation PolymerizationPolyamideEnhanced rigidity and thermal properties.
Vinyl-functionalized 2,2-dimethylcyclopentaneAddition PolymerizationPolyolefinPendent bulky group affecting chain packing and Tg.

Probes for Understanding Structure-Property Relationships in Materials

The well-defined and rigid structure of the 2,2-dimethylcyclopentane group makes it a candidate for use as a molecular probe to investigate structure-property relationships in materials science. By incorporating this group into a polymer or other material, researchers could systematically study the effects of a bulky, non-polar, cyclic substituent on various material properties.

Studies on polymers containing other small, rigid rings, such as cyclopropane (B1198618) and cyclobutane (B1203170), have shown that these moieties can significantly impact bulk properties like crystallinity, tensile strength, and Young's modulus rsc.orgdntb.gov.uarsc.orgresearchgate.net. For example, the incorporation of cyclopropane units into polyesters was found to decrease crystallinity in a predictable manner rsc.orgrsc.org. It is plausible that the 2,2-dimethylcyclopentane group would have a similar, albeit more pronounced, effect due to its larger size and the presence of the gem-dimethyl groups.

The nitrile group itself is a useful spectroscopic probe. Its vibrational frequency in infrared (IR) spectroscopy is sensitive to the local chemical environment, which can provide insights into intermolecular interactions and the local polarity of a material.

The following table summarizes the potential uses of this compound as a molecular probe and the properties that could be investigated.

Material System Incorporation Strategy Property to be Probed Potential Insights
Amorphous PolymersAs a comonomer or additiveGlass transition, free volume, gas permeabilityEffect of bulky, rigid groups on chain packing and mobility.
Crystalline PolymersAs a comonomerCrystallinity, melting temperatureInfluence of structural defects on crystallization behavior.
Liquid CrystalsAs a component of mesogensMesophase behavior and stabilityImpact of a non-traditional bulky group on liquid crystalline ordering.
Organic ElectronicsAs a substituent on a conductive polymerMorphology, charge transportEffect of steric hindrance on polymer packing and electronic properties.

Environmental and Sustainable Chemistry Applications (e.g., as a model compound for biodegradation studies, but not toxicity/fate)

In the realm of environmental and sustainable chemistry, this compound could serve as a valuable model compound for studying the biodegradation of cyclic nitriles. Nitriles are present in various industrial waste streams, and understanding their environmental persistence and degradation pathways is crucial.

The microbial degradation of nitriles is known to occur via two main enzymatic pathways: the nitrilase-mediated pathway, which directly hydrolyzes the nitrile to a carboxylic acid and ammonia (B1221849), and a two-step pathway involving a nitrile hydratase to form an amide intermediate, followed by an amidase that hydrolyzes the amide to the carboxylic acid and ammonia researchgate.netresearchgate.netfrontiersin.org.

The structure of this compound presents specific features that would make it an interesting substrate for such studies:

Cyclic Structure: The cyclopentane ring is a common motif in natural products and pollutants, and its presence could influence the accessibility of the nitrile group to microbial enzymes.

Steric Hindrance: The gem-dimethyl groups adjacent to the nitrile functionality could sterically hinder the approach of enzymes, potentially slowing down the rate of biodegradation compared to un-substituted cyclic nitriles.

By using this compound in biodegradation assays with various microbial consortia, researchers could investigate the following:

The prevalence of microorganisms capable of degrading sterically hindered cyclic nitriles.

The dominant enzymatic pathway (nitrilase vs. nitrile hydratase/amidase) for the degradation of such compounds.

The effect of steric hindrance on the kinetics of nitrile biodegradation.

The data gathered from these studies could contribute to the development of more effective bioremediation strategies for nitrile-containing industrial effluents.

The following table outlines the potential research questions that could be addressed using this compound as a model compound in biodegradation studies.

Research Question Experimental Approach Expected Outcome
Can microorganisms degrade sterically hindered cyclic nitriles?Incubation with soil or activated sludge microbial communities.Identification of microbial strains or consortia capable of utilizing the compound as a carbon and/or nitrogen source.
What is the primary degradation pathway?Analysis of metabolic intermediates (e.g., the corresponding amide or carboxylic acid).Elucidation of the enzymatic machinery involved in the biodegradation process.
How does steric hindrance affect the degradation rate?Comparison of the degradation rate of this compound with that of cyclopentane-1-carbonitrile.Quantification of the impact of steric bulk on the efficiency of microbial nitrile degradation.

Future Research Directions and Uncharted Territories

Development of Novel and Stereoselective Synthetic Methodologies

The synthesis of highly substituted cyclopentanes, particularly those with vicinal stereocenters and quaternary carbons, remains a significant challenge in organic synthesis. researchgate.net Future research would need to focus on developing synthetic routes that can control the stereochemistry at the C1 position of 2,2-Dimethylcyclopentane-1-carbonitrile.

Key areas for exploration include:

Asymmetric Conjugate Addition: One potential route involves the asymmetric conjugate addition of a cyanide source to a suitably substituted cyclopentene (B43876) precursor. The development of novel chiral catalysts would be crucial for achieving high enantioselectivity.

Cycloaddition Reactions: [3+2] cycloaddition strategies using donor-acceptor cyclopropanes as C3 synthons could provide a powerful method for constructing the functionalized five-membered ring in a stereoselective manner. researchgate.net

Catalytic C-H Cyanation: Direct C-H cyanation of 1,1-dimethylcyclopentane (B44176) is a conceptually elegant but challenging approach. Research into regioselective and stereoselective C-H activation and functionalization methods would be required.

A comparison of potential strategies is outlined below.

Synthetic StrategyPotential AdvantagesKey Challenges
Asymmetric Conjugate AdditionPotentially high enantioselectivity; convergent.Synthesis of chiral cyclopentene precursor; control of diastereoselectivity.
[3+2] CycloadditionAtom economical; stereoselective construction of the carbocycle. researchgate.netAvailability of suitable donor-acceptor cyclopropanes; regioselectivity.
Stereoselective Radical CyanationUse of readily available starting materials.Control of stereoselectivity; competing side reactions.
Catalytic C-H CyanationHigh atom economy; direct functionalization.Regioselectivity on the cyclopentane (B165970) ring; catalyst development.

Exploration of Unconventional Reactivity and Transformation Pathways

The reactivity of the nitrile group is well-established, allowing for its transformation into amines, carboxylic acids, amides, and ketones. libretexts.orgchemistrysteps.com However, the steric hindrance imposed by the adjacent gem-dimethyl group in this compound could lead to unconventional reactivity.

Future investigations should explore:

Sterically Hindered Transformations: Studying the hydrolysis, reduction, and addition of organometallic reagents to the nitrile. chemistrysteps.comwikipedia.org The steric bulk may necessitate the development of new, more reactive catalysts or reagents to achieve high yields.

Metalated Nitrile Intermediates: The deprotonation of the α-carbon can lead to the formation of metalated nitriles. These species can exist as N-metalated ketenimines or C-metalated nitrile anions, each with distinct reactivity profiles. nih.govresearchgate.net Understanding and controlling the equilibrium between these forms could unlock novel transformation pathways. The hybridization differences are particularly important in displacements of cyclic nitriles because the orbital orientations create precise trajectories that control selectivity. nih.gov

Ring-Opening and Rearrangement Reactions: Investigating conditions that could induce ring-opening or skeletal rearrangements of the cyclopentane ring, potentially leading to novel molecular scaffolds.

Integration with Emerging Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

Modern technologies offer powerful tools to accelerate and optimize chemical research.

Flow Chemistry: Continuous flow processes could offer significant advantages for the synthesis of nitriles, including improved safety, scalability, and precise control over reaction parameters like temperature and residence time. rsc.orgbohrium.com For instance, the conversion of carboxylic acids to nitriles has been successfully demonstrated in continuous flow under high-temperature/high-pressure conditions. acs.orgsemanticscholar.org Applying these techniques to the synthesis of this compound could enable safer and more efficient production.

ParameterBatch SynthesisFlow Synthesis
Safety Handling of potentially hazardous reagents in large quantities.Smaller reaction volumes enhance safety, especially for exothermic or hazardous reactions. rsc.org
Scalability Often requires re-optimization of conditions for scale-up.Scaling is achieved by extending run time, avoiding re-optimization. bohrium.com
Control Less precise control over temperature and mixing.Superior heat and mass transfer allow for precise control. rsc.org
Reaction Time Can be lengthy.Short residence times (seconds to minutes) are often sufficient. bohrium.com

Machine Learning in Synthesis: Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis. bohrium.comresearchgate.net These algorithms can predict reaction outcomes, suggest optimal conditions, and even design novel synthetic pathways. vapourtec.comnih.govacs.org For a molecule like this compound, ML models could be trained on data from related cyclopentane and nitrile syntheses to predict successful reaction conditions, thereby reducing the amount of trial-and-error experimentation. bohrium.comvapourtec.com

Deeper Understanding of Structure-Reactivity and Structure-Property Relationships

The three-dimensional structure of a molecule dictates its physical properties and chemical reactivity. For this compound, the conformation of the cyclopentane ring and the steric and electronic effects of the substituents are key.

Future research should focus on:

Conformational Analysis: Cyclopentane and its derivatives are known for their conformational flexibility, existing in envelope and twist forms. acs.org A thorough conformational analysis using spectroscopic and computational methods would be essential to understand the preferred shapes of the molecule and how they influence reactivity.

Electronic Effects: The nitrile group is a powerful electron-withdrawing group, which influences the acidity of the α-proton and the electrophilicity of the nitrile carbon. libretexts.orgnih.gov The interplay between these electronic effects and the steric hindrance from the gem-dimethyl group needs to be systematically studied.

Quantitative Structure-Property Relationship (QSPR): Developing QSPR models to correlate structural features of this and related molecules with physical properties such as boiling point, solubility, and polarity.

Discovery of New Applications in Advanced Materials and Catalysis

While direct applications are yet to be discovered, the structural motifs within this compound are found in molecules with important functions.

Materials Science: Nitrile-containing polymers, such as nitrile rubber, are valued for their chemical resistance. wikipedia.org Derivatives of this compound could be explored as monomers for creating specialty polymers with unique thermal or mechanical properties. The rigid cyclopentane backbone could impart desirable characteristics to the polymer chain.

Catalysis: Chiral cyclopentane derivatives are important scaffolds in asymmetric catalysis. The development of stereoselective syntheses for this molecule could yield enantiomerically pure building blocks for novel ligands and organocatalysts.

Medicinal Chemistry: The cyclopentane ring is a common feature in many bioactive natural products and pharmaceuticals. researchgate.netnih.gov The nitrile group can act as a key pharmacophore or be converted into other functional groups common in drug molecules. nih.gov

Advanced Computational Approaches for Predictive Design and Discovery

Computational chemistry provides invaluable insights into molecular structure, properties, and reactivity, guiding experimental efforts.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the geometric and electronic structure, vibrational frequencies, and thermodynamic properties of this compound. It can also be used to model reaction mechanisms, determine transition state energies, and predict reactivity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape of the molecule over time, providing a dynamic picture of its behavior in different environments (e.g., various solvents).

Predictive Modeling of Ring Strain: The strain energy of the cyclopentane ring can influence its reactivity. Computational methods can be used to create a library of ring strain energies for various derivatives, helping to predict their suitability for applications like ring-opening metathesis polymerization. acs.org

Computational MethodApplication for this compoundExpected Insights
Density Functional Theory (DFT)Reaction mechanism studies; calculation of spectroscopic properties.Understanding reaction pathways; predicting reactivity and spectral data. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of intramolecular interactions and bonding.Characterizing weak interactions that influence conformation. nih.gov
Molecular Dynamics (MD)Simulation of conformational flexibility in solution.Identifying dominant conformers and their interconversion pathways.
Master Equation FrameworkModeling reaction kinetics, especially for complex reactions.Predicting pressure and temperature dependence of reaction rates. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2,2-dimethylcyclopentane-1-carbonitrile?

The synthesis typically involves cyclopentane backbone functionalization. A widely used method is the alkylation of cyclopentanecarbonitrile derivatives with methyl groups under nucleophilic conditions. For example, analogous syntheses of cyclopentane carbonitriles employ Grignard reagents or alkyl halides in the presence of strong bases like LDA (Lithium Diisopropylamide) . Reaction optimization often requires temperature control (-78°C to room temperature) and inert atmospheres to prevent side reactions.

Q. How is X-ray crystallography applied to characterize this compound?

Single-crystal X-ray diffraction is critical for confirming molecular geometry. The SHELX suite (e.g., SHELXL) is commonly used for structure refinement. Key steps include crystal mounting, data collection (using synchrotron or in-house sources), and iterative refinement of positional and thermal displacement parameters. Challenges include resolving disorder in methyl groups, which may require constraints or restraints during refinement .

Q. What spectroscopic techniques are used to validate its structure?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify methyl groups (singlets at ~1.2 ppm for 1H^{1}\text{H}) and the nitrile carbon (~120 ppm in 13C^{13}\text{C}).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 136.1008 for C8_8H13_{13}N).
  • IR : A sharp peak near 2240 cm1^{-1} confirms the nitrile group .

Q. What safety precautions are necessary when handling this compound?

Store at 0–6°C to prevent decomposition. Use fume hoods due to potential nitrile toxicity. Waste disposal requires segregation in halogenated solvent containers and professional treatment to avoid environmental release .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in experimental data (e.g., bond lengths vs. DFT predictions)?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic structure and optimize geometry. Discrepancies between X-ray and DFT bond lengths (e.g., nitrile C≡N) may arise from crystal packing effects. Multipolar atom modeling (e.g., via XD2016) can refine charge-density distributions to reconcile differences .

Q. What experimental design strategies mitigate challenges in enantioselective synthesis?

Chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) can induce asymmetry. For stereochemical control, use chiral HPLC or circular dichroism (CD) to monitor enantiopurity. Kinetic resolution during crystallization may further enhance selectivity .

Q. How do steric effects influence reactivity in derivatization reactions?

The 2,2-dimethyl groups create significant steric hindrance, slowing nucleophilic attacks at the cyclopentane ring. Computational modeling (e.g., steric maps using SambVca) quantifies this effect. Reactions may require bulky leaving groups (e.g., triflate) or elevated temperatures to proceed .

Q. What mechanistic insights explain contradictions in catalytic hydrogenation yields?

Competing pathways (e.g., over-reduction of nitrile to amine vs. selective alkene hydrogenation) depend on catalyst choice (Pd/C vs. Raney Ni). In situ IR monitoring can track intermediate formation. Solvent polarity (e.g., ethanol vs. THF) also modulates reaction selectivity .

Methodological Guidance

Q. How to optimize reaction conditions for scale-up?

Use Design of Experiments (DoE) to vary parameters (temperature, catalyst loading, solvent ratio). Response Surface Methodology (RSM) identifies optimal conditions while minimizing byproducts. Pilot runs should include calorimetry to assess exothermic risks .

Q. What strategies validate purity in absence of commercial standards?

Combine orthogonal methods:

  • GC-MS for volatile impurities.
  • HPLC-UV/ELSD for non-volatile residues.
  • Elemental analysis (EA) to confirm C/H/N ratios within 0.3% of theoretical values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.